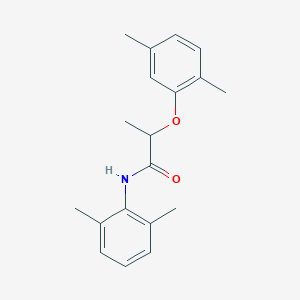![molecular formula C13H14Cl2N2OS B250116 N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250116.png)
N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide, commonly known as DCTCP, is a chemical compound that has been studied extensively for its potential use as a therapeutic agent. This compound has been found to have a number of interesting biochemical and physiological effects, and has shown promise in a variety of scientific research applications. In We will also discuss a number of future directions for research on this compound.
Mécanisme D'action
The mechanism of action of DCTCP is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. Specifically, DCTCP has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in a variety of cancer cells. This inhibition leads to a decrease in the pH of the extracellular environment, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, DCTCP has a number of interesting biochemical and physiological effects. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
DCTCP has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a convenient compound for use in a variety of experiments. However, one limitation is that it can be difficult to work with in vivo, as it has poor solubility and can be toxic at high concentrations.
Orientations Futures
There are a number of future directions for research on DCTCP. One area of interest is the potential use of this compound as a therapeutic agent for cancer. Further studies are needed to better understand the mechanism of action of DCTCP and to identify the optimal dosing and administration regimens for this compound. Additionally, there is interest in exploring the potential use of DCTCP for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to better understand the effects of DCTCP on cognitive function and behavior, as well as its potential side effects and toxicity.
Méthodes De Synthèse
DCTCP can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenyl isothiocyanate with cyclopentanecarboxylic acid. This reaction typically takes place in the presence of a base such as triethylamine, and the resulting product can be purified using a variety of techniques including column chromatography and recrystallization.
Applications De Recherche Scientifique
DCTCP has been studied extensively for its potential use as a therapeutic agent, particularly in the treatment of cancer. This compound has been found to have a number of interesting properties that make it a promising candidate for further study. For example, DCTCP has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C13H14Cl2N2OS |
|---|---|
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C13H14Cl2N2OS/c14-9-5-6-11(10(15)7-9)16-13(19)17-12(18)8-3-1-2-4-8/h5-8H,1-4H2,(H2,16,17,18,19) |
Clé InChI |
IQLJVJOPBROIEI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1CCC(C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)


![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)




![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)

![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
